Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid

Peptide Synthesis Chiral Analysis Stereochemistry

This (R)-configured Fmoc-β-amino acid enables right-handed β-peptide foldamer synthesis that α-amino acids cannot replicate. The additional backbone methylene unit alters secondary structure propensity, while the 4-cyanophenyl nitrile (~2230 cm⁻¹) serves as an internal IR probe for local microenvironment sensing—absent in unsubstituted analogs. Compatible with standard SPPS deprotection (20% piperidine/DMF). Enantiomeric purity confirmed by optical rotation (+36.86° in MeOH). Supplied ≥95% for direct coupling.

Molecular Formula C25H20N2O4
Molecular Weight 412.4 g/mol
CAS No. 517905-92-9
Cat. No. B1597825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid
CAS517905-92-9
Molecular FormulaC25H20N2O4
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C#N
InChIInChI=1S/C25H20N2O4/c26-14-16-9-11-17(12-10-16)23(13-24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1
InChIKeyNLRURLSPIILXNE-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid (CAS 517905-92-9): Chemical Class and Procurement Context for Peptide Synthesis


Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid (CAS 517905-92-9, molecular formula C25H20N2O4, molecular weight 412.44 g/mol) is an N-Fmoc-protected β-amino acid derivative featuring a (R)-configured β-amino-3-(4-cyanophenyl)propanoic acid core [1]. The compound belongs to the class of 3-amino-3-arylpropanoic acid derivatives and is primarily employed as a chiral building block in Fmoc-based solid-phase peptide synthesis (SPPS) for the incorporation of non-proteinogenic β-amino acid residues . The Fmoc (9-fluorenylmethoxycarbonyl) protecting group enables standard SPPS coupling and deprotection protocols using piperidine, while the 4-cyanophenyl substituent provides a characteristic vibrational stretching band detectable in IR spectroscopy, facilitating its use as an internal local environment probe in peptide structural studies [2].

Why Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid Cannot Be Replaced by Generic Fmoc-Amino Acids in β-Peptide Foldamer Design


Substitution of Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid with generic Fmoc-α-amino acids or even closely related β-amino acid analogs fails on three critical dimensions. First, the β-amino acid backbone introduces an additional methylene unit that fundamentally alters peptide secondary structure propensity, enabling the formation of β-peptide foldamers with distinct helical conformations that α-amino acid building blocks cannot recapitulate [1]. Second, the (R)-stereochemistry at the β-position produces opposite chiroptical properties relative to its (S)-enantiomer (CAS 507472-24-4), with the (R)-enantiomer exhibiting a specific optical rotation of +36.86° (c=0.69 g/100 mL MeOH) compared to the (S)-enantiomer's reported [α]D25 = -35 ± 2° (c=1 in DMF), meaning enantiomeric substitution would generate diastereomeric peptides with divergent three-dimensional structures and biological recognition profiles . Third, the 4-cyanophenyl group serves as a synthetically addressable handle and IR-active vibrational probe that is absent in unsubstituted phenyl or heteroaryl β-amino acid analogs, precluding the use of IR spectroscopy to interrogate local peptide microenvironments [1]. Generic substitution therefore results in either loss of foldamer architecture, inverted stereochemical outcomes, or elimination of the embedded spectroscopic reporter function.

Quantitative Differentiation Evidence for Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid Relative to Structural Analogs


Chiroptical Differentiation: (R)- vs (S)-Enantiomer Optical Rotation Comparison

The (R)-enantiomer (CAS 517905-92-9) exhibits an optical rotation of +36.86° (c=0.69 g/100 mL MeOH) , whereas the (S)-enantiomer (CAS 507472-24-4) displays [α]D25 = -35 ± 2° (c=1 in DMF) . This reversal in sign and magnitude difference confirms enantiomeric identity and provides a quantifiable quality control metric for stereochemical verification during procurement and synthesis.

Peptide Synthesis Chiral Analysis Stereochemistry

Backbone Architecture Differentiation: β-Amino Acid vs α-Amino Acid Framework

The target compound contains a β-amino acid backbone (3-amino-3-arylpropanoic acid) with an additional methylene unit between the amino and carboxyl groups compared to α-amino acids such as Fmoc-Phe(4-CN)-OH (CAS 173963-93-4) . This structural distinction enables the formation of β-peptide secondary structures including 14-helix and 12-helix conformations that are inaccessible to α-peptides, a property exploited in foldamer design [1].

Peptidomimetics Foldamers β-Peptides

Synthetic Accessibility: Fmoc-Protected Derivative in Standard SPPS Workflows

The target compound is supplied as the Fmoc-protected derivative ready for direct incorporation into standard Fmoc-SPPS protocols using 20% piperidine in DMF for deprotection . In contrast, the corresponding unprotected (R)-3-amino-3-(4-cyanophenyl)propionic acid (CAS 738606-24-1) or Boc-protected variant (CAS 501015-22-1) would require additional protection/deprotection steps that add synthetic complexity and reduce overall yield .

Solid-Phase Peptide Synthesis Fmoc Strategy Protecting Group

Spectroscopic Reporter Function: 4-Cyanophenyl IR Vibrational Probe vs Unsubstituted Phenyl Analogs

The 4-cyanophenyl substituent provides a characteristic nitrile (C≡N) vibrational stretching band in the IR spectrum (~2230 cm⁻¹), which is sensitive to local electrostatic environment and hydrogen bonding [1]. This spectroscopic handle is absent in Fmoc-β-amino acids bearing unsubstituted phenyl (e.g., Fmoc-(R)-3-amino-3-phenylpropionic acid) or heteroaryl substituents lacking the nitrile group, enabling the target compound to function as an internal local environment marker for peptide structural analysis [1].

IR Spectroscopy Peptide Structure Vibrational Probe

Validated Application Scenarios for Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid Based on Quantitative Evidence


Synthesis of Stereodefined β-Peptide Foldamers with (R)-Configured Helical Architectures

The (R)-stereochemistry at the β-position (+36.86° optical rotation in methanol) produces a specific handedness in β-peptide helices that is opposite to that obtained with the (S)-enantiomer . This scenario is supported by the direct head-to-head optical rotation comparison in Evidence_Item 1 and the class-level β-amino acid framework differentiation in Evidence_Item 2. Procurement of the (R)-enantiomer is essential when the target foldamer requires right-handed helical topology or when screening enantiomeric pairs for differential biological activity.

Fmoc-SPPS Incorporation of Non-Proteinogenic β-Amino Acids Without Protocol Modification

The Fmoc protecting group enables direct integration into standard solid-phase peptide synthesis workflows using 20% piperidine/DMF deprotection without requiring orthogonal protection strategies . This application stems directly from Evidence_Item 3, which quantifies the workflow advantage over unprotected or Boc-protected analogs. The compound is supplied at ≥95-97% purity suitable for direct SPPS coupling without additional purification steps.

IR Spectroscopic Probing of Peptide Local Environment and Conformational Dynamics

The 4-cyanophenyl substituent serves as an internal vibrational probe, with the nitrile stretching frequency (~2230 cm⁻¹) sensitive to local polarity and hydrogen bonding interactions within folded peptide structures [1]. This application is validated by Evidence_Item 4 and the foundational reference [1]. The nitrile group's narrow absorption band in a spectral region free from peptide backbone interference enables site-specific interrogation of β-peptide microenvironments and solvation dynamics.

Enantioselective Enzymatic Resolution Studies Using CAL-A Catalysis

The precursor racemic 3-amino-3-(4-cyanophenyl)propanoic acid ethyl ester is resolved via Candida antarctica lipase A (CAL-A)-catalyzed enantioselective N-acylation in neat butyl butanoate to yield the (R)- and (S)-enantiomers [1]. The (R)-enantiomer is subsequently converted to the Fmoc-protected derivative. This scenario is supported by the primary synthesis literature and is relevant for laboratories developing or benchmarking biocatalytic resolution methods for β-amino acid derivatives.

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